6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole
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Overview
Description
6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents. This particular compound features a benzimidazole core substituted with chloro and phenyl groups, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Oxyalkylation: The 1-position of the benzimidazole is then alkylated with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The benzimidazole core can be oxidized or reduced to form different derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling with a boronic acid can produce a biaryl compound.
Scientific Research Applications
6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The chloro and phenyl groups may enhance its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: The parent compound with a simpler structure.
2-Phenyl-1H-benzimidazole: Lacks the chloro and oxyalkyl substituents.
6-Chloro-1H-benzimidazole: Contains only the chloro substituent at the 6-position.
Uniqueness
6-chloro-1-[(3-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is unique due to the presence of both chloro and oxyalkyl substituents, which may confer distinct chemical and biological properties compared to its simpler analogs. These modifications can enhance its potency, selectivity, and overall effectiveness in various applications.
Properties
IUPAC Name |
6-chloro-1-[(3-chlorophenyl)methoxy]-2-phenylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-16-8-4-5-14(11-16)13-25-24-19-12-17(22)9-10-18(19)23-20(24)15-6-2-1-3-7-15/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVOGSQIVQRNPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)Cl)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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